![molecular formula C7H6BrN3 B2412335 6-溴吡唑并[1,5-a]吡啶-3-胺 CAS No. 1540218-01-6](/img/structure/B2412335.png)

6-溴吡唑并[1,5-a]吡啶-3-胺

货号 B2412335

CAS 编号:

1540218-01-6

分子量: 212.05

InChI 键: YKRULBBBRCTEFK-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

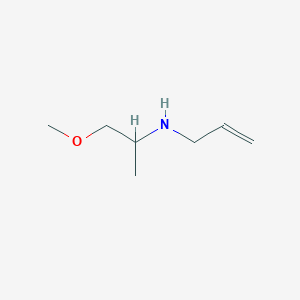

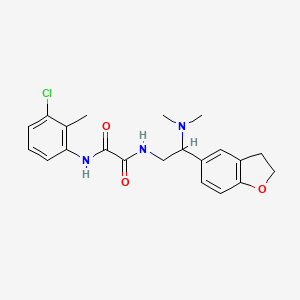

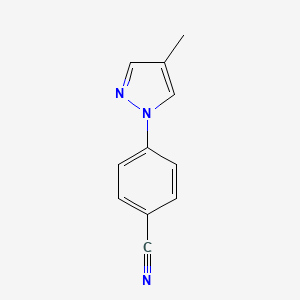

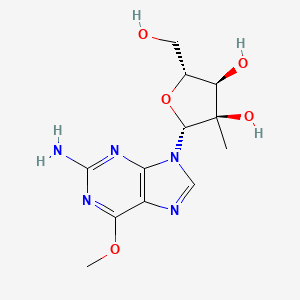

6-Bromopyrazolo[1,5-a]pyridin-3-amine is a chemical compound with the molecular formula C7H6BrN3 . It is also known by its English synonyms Pyrazolo[1,5-a]pyridin-3-amine, 6-bromo- and 3-Amino-6-bromopyrazolo[1,5-a]pyridine .

Molecular Structure Analysis

The molecular structure of 6-Bromopyrazolo[1,5-a]pyridin-3-amine is represented by the InChI code:1S/C7H6BrN3/c8-5-1-2-7-6(9)3-10-11(7)4-5/h1-4H,9H2 . This code provides a unique representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

6-Bromopyrazolo[1,5-a]pyridin-3-amine has a predicted density of 1.87±0.1 g/cm3 and a predicted pKa of 2.63±0.30 . It is a pale-yellow to yellow-brown solid .科学研究应用

Application in Cancer Research

- Summary of the Application : “6-Bromopyrazolo[1,5-a]pyridin-3-amine” has been used in the development of new anticancer agents. A compound containing a pyrazolo[3,4-b]pyridin-6-one scaffold exhibited anticancer activity against six tumor cell lines .

- Methods of Application or Experimental Procedures : The compound was tested for its anticancer activities against six tumor cell lines, including MDA-MB-231, HeLa, MCF-7, HepG2, CNE2, and HCT116 . The IC50 values were determined to evaluate the effectiveness of the compound.

- Results or Outcomes : The compound showed promising results, with IC50 values of 13.37, 13.04, 15.45, 7.05, 9.30, and 8.93 μM for the MDA-MB-231, HeLa, MCF-7, HepG2, CNE2, and HCT116 tumor cell lines, respectively .

Application in Organic Synthesis

- Summary of the Application : “6-Bromopyrazolo[1,5-a]pyridin-3-amine” has been used in the formation of the С–С bond between 6-bromo-3-pyridylpyrazolo[1,5-a]pyrimidines and 3- or 4-methoxy-substituted phenyl via the Suzuki–Miyaura reaction .

- Methods of Application or Experimental Procedures : The Suzuki–Miyaura reaction was performed for the formation of the С–С bond. For this purpose, 3-methoxyphenyl- and 4-methoxyphenylboronic acids were synthesized .

- Results or Outcomes : The reaction resulted in the successful formation of the С–С bond between 6-bromo-3-pyridylpyrazolo[1,5-a]pyrimidines and 3- or 4-methoxy-substituted phenyl .

Application in Material Science

- Summary of the Application : Pyrazolo[1,5-a]pyrimidine derivatives, which include “6-Bromopyrazolo[1,5-a]pyridin-3-amine”, have attracted a great deal of attention in material science recently due to their significant photophysical properties .

- Methods of Application or Experimental Procedures : Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .

- Results or Outcomes : These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .

Application in Drug Discovery

- Summary of the Application : Pyrazolo[1,5-a]pyrimidine derivatives, which include “6-Bromopyrazolo[1,5-a]pyridin-3-amine”, are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . They have been used as a privileged scaffold for combinatorial library design and drug discovery .

- Methods of Application or Experimental Procedures : Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .

- Results or Outcomes : The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Application in Material Storage

- Summary of the Application : “6-Bromopyrazolo[1,5-a]pyridin-3-amine” is often stored in sealed, dry conditions at room temperature . This suggests its stability and potential use in material storage applications .

- Methods of Application or Experimental Procedures : The compound is typically stored in solid or liquid form at normal shipping temperatures .

- Results or Outcomes : The compound’s stability under these conditions suggests it may have potential applications in the storage of materials .

未来方向

属性

IUPAC Name |

6-bromopyrazolo[1,5-a]pyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-5-1-2-7-6(9)3-10-11(7)4-5/h1-4H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKRULBBBRCTEFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2C=C1Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromopyrazolo[1,5-a]pyridin-3-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

(1S)-1-(2,5-dimethoxyphenyl)ethan-1-ol

156713-10-9

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2412265.png)